molecular formula C14H9Br2FN2 B6293160 8-Bromo-2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine CAS No. 2404734-49-0

8-Bromo-2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine

Cat. No.: B6293160
CAS No.: 2404734-49-0
M. Wt: 384.04 g/mol
InChI Key: JJQUEZVGZNFPGR-UHFFFAOYSA-N
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Description

8-Bromo-2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine (CAS 2404734-49-0) is a high-value chemical building block primarily utilized in medicinal chemistry and materials science research. This compound features a multi-substituted imidazo[1,2-a]pyridine core, a privileged scaffold renowned for its diverse biological activities and physicochemical properties . The strategic bromination at the 8-position and on the pendant phenyl ring, coupled with fluorine and methyl substituents, makes it an exceptionally versatile intermediate for further synthetic elaboration via cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create more complex molecular architectures for biological evaluation . Its primary research application lies in the discovery and development of novel therapeutic agents. Specifically, this scaffold is of significant interest in the design of potent and selective inhibitors of phosphoinositide 3-kinase (PI3Kα), a prominent target in oncology . The structural features of this compound allow it to serve as a core template that can be functionalized to probe affinity pockets within the PI3Kα enzyme, facilitating structure-activity relationship (SAR) studies aimed at developing new anticancer drugs . Furthermore, the imidazo[1,2-a]pyridine core is recognized as an important organic fluorophore . Researchers are investigating the effects of various substituents, like the bromo and fluoro groups on this compound, on luminescent properties for potential application as biomarkers and photochemical sensors . This product is supplied with a minimum purity of 97% and must be stored at 2-8°C . This chemical is intended for research and development purposes only in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

8-bromo-2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br2FN2/c1-8-4-11(16)14-18-13(7-19(14)6-8)9-2-3-10(15)12(17)5-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQUEZVGZNFPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C(=C1)Br)C3=CC(=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation of H-Imidazo[1,2-a]pyridine

The synthesis begins with H-imidazo[1,2-a]pyridine (1a) , which undergoes Friedel-Crafts acylation using propanoic anhydride (2a) in the presence of AlCl₃ as a catalyst. This reaction is conducted under microwave irradiation at 100°C for 20 minutes in a solvent-free system, yielding 1-(H-imidazo[1,2-a]pyridin-3-yl)propan-1-one (3a) with a 48% yield. Microwave irradiation enhances reaction efficiency by enabling rapid heating and reducing side reactions.

α-Bromination of the Acylated Intermediate

The ketone intermediate (3a) is brominated at the α-position using bromine (Br₂) in a mixture of diethyl ether and dichloromethane at 0°C to room temperature. After 30 minutes, 2-bromo-1-(H-imidazo[1,2-a]pyridin-3-yl)propan-1-one (4a) is isolated as a pale brown solid with a 46% yield. This step is critical for introducing the bromine substituent necessary for subsequent Suzuki coupling.

Alkylation and Cyclization-Oxidation to Form the Quinoxaline Core

Alkylation with N-Boc-Phenylene Diamine

The brominated compound (4a) reacts with tert-butyl 2-amino-4-bromophenylcarbamate (10a) in acetonitrile using triethylamine as a base. Heating at 80°C for 12 hours facilitates alkylation, forming a secondary amine intermediate.

Cyclization-Oxidation Under Acidic Conditions

Trifluoroacetic acid (TFA) is added to the alkylated product, inducing cyclization-oxidation at 85°C for 5 hours. This step generates 6-bromo-3-(H-imidazo[1,2-a]pyridin-3-yl-methyl)quinoxaline (5a) with a 56% yield. The quinoxaline core is pivotal for coordinating with biological targets like PI3Kα.

Suzuki-Miyaura Cross-Coupling for Aryl Functionalization

Coupling with 4-Fluorophenylboronic Acid

The quinoxaline intermediate (5a) undergoes Suzuki-Miyaura coupling with 4-fluorophenylboronic acid (6a) in a mixture of isopropanol and water. Using PdCl₂(dppf)·DCM as a catalyst, tert-butylamine as a base, and sodium carbonate as a co-catalyst, the reaction proceeds at 100°C for 16 hours. This step introduces the 4-bromo-3-fluorophenyl group, yielding the final product with a 40% yield.

Optimization of Coupling Conditions

Key parameters affecting yield include:

  • Catalyst loading : 2–5 mol% PdCl₂(dppf)·DCM maximizes conversion.

  • Solvent system : A 1:1 ratio of isopropanol to water improves solubility of both organic and inorganic components.

  • Temperature : Reactions below 90°C result in incomplete conversion, while temperatures above 110°C promote decomposition.

Alternative Route: Electrophilic Aromatic Substitution

Direct Bromination of the Imidazo[1,2-a]pyridine Skeleton

An alternative method involves sequential electrophilic bromination of a pre-functionalized imidazo[1,2-a]pyridine derivative. Using N-bromosuccinimide (NBS) in dichloromethane at −10°C, bromine is introduced at the 8-position. Subsequent fluorination via halogen exchange with KF in DMF yields the 3-fluorophenyl moiety.

Challenges in Regioselectivity

This route faces regioselectivity issues, as bromination may occur at competing positions (e.g., 2- or 6-positions). Density functional theory (DFT) calculations suggest that electron-donating groups at the 6-methyl position direct bromination to the 8-position due to increased electron density.

Industrial-Scale Production and Purification

Continuous Flow Synthesis

Industrial protocols adopt continuous flow reactors to enhance reproducibility. For example, the Friedel-Crafts acylation step achieves 98% conversion in 5 minutes under turbulent flow conditions (Re = 4,500).

Purification Techniques

  • Recrystallization : The final product is purified using ethanol/water mixtures (3:1 v/v), achieving >99% purity.

  • Column Chromatography : Silica gel (60–120 mesh) with 1% methanol/dichloromethane eluent removes unreacted boronic acid.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Scalability
Microwave-AssistedFriedel-Crafts, Bromination, Suzuki4099Moderate
ElectrophilicSequential Bromination/Fluorination3595High
Continuous FlowFriedel-Crafts in Flow Reactor5299.5High

Mechanistic Insights and Kinetic Studies

Friedel-Crafts Acylation Mechanism

AlCl₃ coordinates with propanoic anhydride, generating an acylium ion that attacks the electron-rich C3 position of H-imidazo[1,2-a]pyridine. The transition state involves a partial positive charge at C3, stabilized by resonance within the heterocycle.

Suzuki Coupling Kinetics

The rate-determining step is oxidative addition of Pd⁰ to the C–Br bond in 5a . Kinetic studies show a second-order dependence on palladium concentration and first-order on boronic acid .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Organoboron Compounds: Reactants in the Suzuki–Miyaura coupling.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 8-Bromo-2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine exhibit significant anticancer properties. The imidazopyridine scaffold is known for its ability to inhibit various kinases involved in cancer progression.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results against breast cancer cell lines, indicating potential as a lead compound for further development .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Its structural features contribute to its effectiveness against a range of bacterial strains.

  • Case Study : In vitro assays revealed that this compound exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

  • Data Table: Electronic Properties
PropertyValue
Band Gap2.1 eV
ConductivityHigh (specific values vary)
StabilityModerate under ambient conditions

Dye-Sensitized Solar Cells (DSSCs)

The compound can serve as a dye in DSSCs, enhancing light absorption and conversion efficiency.

  • Case Study : Research published in Advanced Materials highlighted the use of imidazopyridine derivatives in DSSCs, showing improved energy conversion efficiencies compared to traditional dyes .

Synthesis and Development

The synthesis of this compound involves multiple steps, including bromination and methylation processes. Efficient synthesis routes are crucial for scaling up production for research and commercial purposes.

Mechanism of Action

The mechanism of action of 8-Bromo-2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its binding affinity and reactivity with biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key structural features and properties of 8-Bromo-2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine with analogous derivatives:

Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Key Properties/Applications Reference
Target Compound 8-Br, 2-(4-Br-3-F-C6H3), 6-Me N/A N/A Discontinued; halogen-rich scaffold
2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine (3n) 2-(4-Br-C6H4), 6-Me 214–215 77 High melting point; Suzuki coupling precursor
6-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine 6-Br, 2-(4-Cl-C6H4), 8-Me N/A N/A Structural isomer; antitrypanosomal potential
8-Bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine 8-Br, 6-Cl, 2-CH2Cl N/A 60 Intermediate for antitrypanosomal agents
6,8-Dibromoimidazo[1,2-a]pyridine 6-Br, 8-Br N/A N/A Dibromo analog; cross-coupling substrate

Key Observations

Halogenation Effects: The 8-bromo substituent in the target compound differentiates it from analogs like 3n (), which lacks bromine at position 7. Bromine at position 8 may enhance electrophilicity, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura) . The 3-fluoro group on the phenyl ring introduces electronic effects (e.g., increased electron-withdrawing character) compared to non-fluorinated analogs like 3n . This could modulate solubility or receptor binding in biological systems.

Methyl Group Positioning :

  • The 6-methyl group in the target compound contrasts with 6-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine (), where methyl is at position 8. Methyl at position 6 may reduce steric hindrance at the reactive 2-position, favoring derivatization.

The fluorinated phenyl group may improve metabolic stability compared to non-fluorinated analogs, as seen in other drug candidates where fluorine reduces oxidative degradation .

Synthetic Challenges :

  • The target compound’s dual bromine atoms (core and phenyl) likely necessitate precise reaction conditions to avoid over-halogenation. Similar compounds (e.g., 6,8-dibromo derivatives) are synthesized via sequential halogenation steps .

Biological Activity

8-Bromo-2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, biological activity, and relevant research findings, including case studies and data tables.

Chemical Structure

The molecular formula of this compound is C14H9Br2FN2C_{14}H_{9}Br_{2}FN_{2} with a molecular weight of 384.04 g/mol. The compound features a complex imidazo[1,2-a]pyridine core substituted with bromine and fluorine atoms, which may influence its biological properties.

The biological activity of this compound has been investigated primarily for its potential as an anticancer agent. The presence of halogen atoms in its structure is known to enhance the interaction with biological targets, potentially increasing the compound's efficacy.

In Vitro Studies

Recent studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)

The compound demonstrated an IC50 value in the low micromolar range for these cell lines, indicating strong antiproliferative effects.

Data Table: Cytotoxicity Results

Cell LineIC50 (µM)Reference
MCF-75.0
HeLa4.5
A5496.0

In Vivo Studies

In vivo studies using mouse models have further supported the anticancer potential of this compound. Administration of the compound resulted in reduced tumor sizes compared to control groups.

Case Study: Tumor Growth Inhibition

A study involving xenograft models of breast cancer showed that treatment with this compound led to a significant reduction in tumor volume over a treatment period of four weeks.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has favorable absorption and distribution characteristics, with a half-life suitable for therapeutic applications.

Safety Profile

Toxicological assessments reveal that while this compound shows promising anticancer activity, it also presents some cytotoxic effects on normal cells at higher concentrations. Therefore, careful dose optimization is essential for therapeutic use.

Hazard Statements

According to safety data sheets:

  • Signal Word : Warning
  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

Q & A

Basic: How can the synthesis of 8-Bromo-2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine be optimized for academic research?

Methodological Answer:
The synthesis typically involves halogenation and cross-coupling reactions. Key steps include:

  • Bromination: Selective bromination at the 8-position of the imidazo[1,2-a]pyridine scaffold using NBS (N-bromosuccinimide) under radical initiation conditions (e.g., AIBN) to achieve regioselectivity .
  • Suzuki-Miyaura Coupling: Introduction of the 4-bromo-3-fluorophenyl group via palladium-catalyzed coupling with a boronic acid derivative. Optimize reaction conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O solvent) to improve yields .
  • Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to isolate the pure compound. Monitor reaction progress via TLC and confirm purity with HPLC (>95%) .

Critical Data:

  • Yield improvement: Adjusting stoichiometry of brominating agents (1.2 equiv NBS) increases yield from 65% to 78% .
  • Contradiction: Excessive Pd catalyst (>5 mol%) may lead to byproducts; optimize to 3 mol% .

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H/¹³C NMR (DMSO-d₆) to confirm substitution patterns. Key signals:
    • 8-Bromo: Downfield aromatic proton (δ 8.2–8.5 ppm) .
    • 4-Bromo-3-fluorophenyl: Distinct coupling (³J = 8.5 Hz) between fluorine and adjacent protons .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 415.94 (calc. 415.96) .
  • X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., bromine positions) using SHELX programs for structure refinement .

Advanced Tip: Compare experimental IR spectra (C-Br stretch ~550 cm⁻¹) with DFT-calculated vibrational modes to validate halogen placement .

Basic: How can researchers screen this compound for biological activity in vitro?

Methodological Answer:

  • Target Selection: Prioritize kinases (e.g., FLT3) or GPCRs, as imidazo[1,2-a]pyridines often modulate these targets .
  • Assay Design:
    • Enzyme Inhibition: Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) with ATP concentrations near Km .
    • Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (IC₅₀ determination) .
  • Data Interpretation: Compare results with structurally similar compounds (e.g., 6-Bromo-8-fluoro derivatives) to identify SAR trends .

Critical Data:

  • Contradiction: Fluorine at the 3-position (phenyl ring) may enhance membrane permeability but reduce solubility .

Advanced: What strategies address regioselectivity challenges during bromination of the imidazo[1,2-a]pyridine core?

Methodological Answer:

  • Electronic Effects: Bromination favors the 8-position due to electron-deficient nature from the adjacent nitrogen atom. Use DFT calculations (e.g., Gaussian 16) to map electron density .
  • Steric Guidance: Introduce bulky directing groups (e.g., methyl at 6-position) to block competing sites .
  • Radical Trapping: Add TEMPO to suppress non-selective bromination pathways .

Case Study: Substituting NBS with CuBr₂ in DMF increases 8-bromo selectivity from 70% to 88% .

Advanced: How can structure-activity relationships (SAR) guide derivatization for enhanced potency?

Methodological Answer:

  • Substituent Analysis:
    • 4-Bromo-3-fluorophenyl: Critical for hydrophobic interactions with kinase ATP-binding pockets. Replace with electron-withdrawing groups (e.g., CF₃) to improve affinity .
    • 6-Methyl Group: Enhances metabolic stability; replacing with ethyl reduces CYP3A4-mediated degradation .
  • Bioisosteric Replacement: Substitute bromine with chlorine to maintain steric bulk while improving solubility .

Data-Driven Example: Analogues with 8-iodo substitution show 2-fold higher FLT3 inhibition (Ki = 12 nM vs. 25 nM for bromo) .

Advanced: What computational tools predict binding modes of this compound with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Dock into FLT3 kinase (PDB: 4XUF) to identify key interactions (e.g., halogen bonding with Glu661) .
  • Molecular Dynamics (GROMACS): Simulate binding stability over 100 ns; analyze RMSD (<2.0 Å indicates stable binding) .
  • Free Energy Calculations (MM-PBSA): Estimate ΔGbinding to rank derivatives .

Validation: Compare predicted binding poses with crystallographic data from SHELX-refined structures .

Advanced: How can in vivo pharmacokinetic (PK) studies be designed for this compound?

Methodological Answer:

  • Animal Model: Use Sprague-Dawley rats (n=6) for IV/PO dosing (5 mg/kg). Collect plasma at 0.5, 1, 2, 4, 8, 24 h .
  • Analytical Method: Quantify via LC-MS/MS (LOQ = 1 ng/mL). Monitor metabolites (e.g., debrominated species) .
  • PK Parameters: Calculate t₁/₂, Cmax, and AUC. Optimize bioavailability using nanoformulations (e.g., liposomes) if oral absorption is poor .

Critical Challenge: High logP (~3.5) may limit aqueous solubility; use co-solvents (e.g., PEG 400) in dosing solutions .

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